1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid
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Overview
Description
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid is a complex organic compound that features a furan ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the furan-sulfonyl intermediate with the pyrrolidine carboxylic acid under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyrrolidine rings are replaced with other groups using appropriate reagents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-{[5-(Methoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and properties.
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which may influence its biological activity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-ethoxycarbonylfuran-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c1-2-19-12(16)9-5-6-10(20-9)21(17,18)13-7-3-4-8(13)11(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCLKXFEKHXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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